molecular formula C16H19N3O5S B564441 (2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 1357002-99-3

(2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B564441
CAS No.: 1357002-99-3
M. Wt: 368.382
InChI Key: LSQZJLSUYDQPKJ-RNBHMYTQSA-N
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Description

The compound (2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex organic molecule with significant implications in various scientific fields This compound is characterized by its unique bicyclic structure, which includes a thiazolidine ring fused to a beta-lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidine ring, the introduction of the beta-lactam ring, and the attachment of the hydroxyphenyl and azanyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. The industrial synthesis also focuses on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The beta-lactam ring can be reduced to form amines.

    Substitution: The azanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include quinones, amines, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

(2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or activator.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of cell wall synthesis in bacteria or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Shares the beta-lactam ring structure but lacks the hydroxyphenyl and azanyl groups.

    Cephalosporin: Another beta-lactam antibiotic with a different bicyclic structure.

    Carbapenem: A broad-spectrum antibiotic with a similar mechanism of action.

Uniqueness

The uniqueness of (2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyphenyl and azanyl groups enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

(2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9?,10-,11+,14-/m1/s1/i9+1,12+1,17+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQZJLSUYDQPKJ-RNBHMYTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N[13C](=O)[13CH](C3=CC=C(C=C3)O)[15NH2])C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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